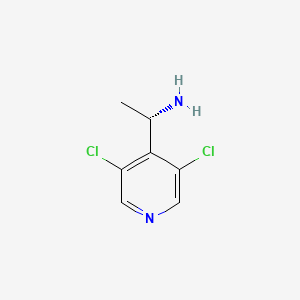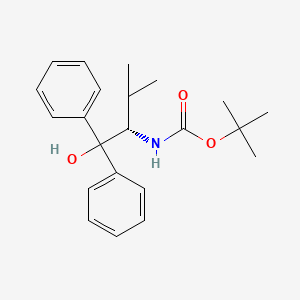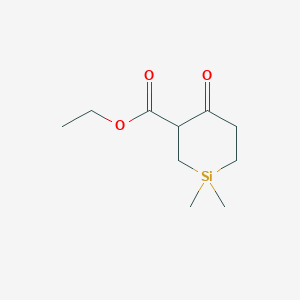
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate is a silicon-containing organic compound It is characterized by the presence of a silicon atom bonded to an ethyl ester group, a dimethyl group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate typically involves the reaction of a silicon-containing precursor with an appropriate esterifying agent. One common method is the reaction of 1,1-dimethyl-4-oxosilinane with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex silicon-containing compounds.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
作用機序
The mechanism of action of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through its silicon-containing functional groups.
類似化合物との比較
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can be compared with other silicon-containing compounds, such as:
Trimethylsilyl compounds: These compounds contain three methyl groups bonded to silicon and are commonly used in organic synthesis as protecting groups.
Silicon-based esters: Similar to this compound, these compounds contain ester groups bonded to silicon and are used in various chemical reactions.
特性
分子式 |
C10H18O3Si |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate |
InChI |
InChI=1S/C10H18O3Si/c1-4-13-10(12)8-7-14(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
InChIキー |
GHOVVGVTFWXLPC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C[Si](CCC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


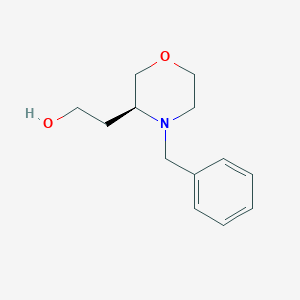
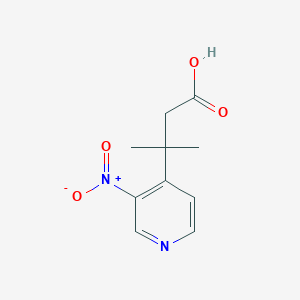
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
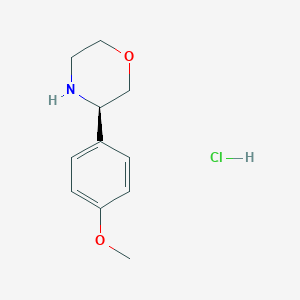
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

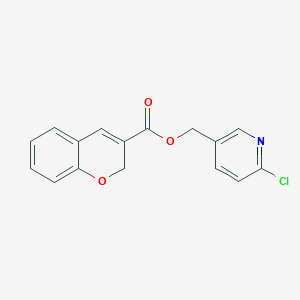
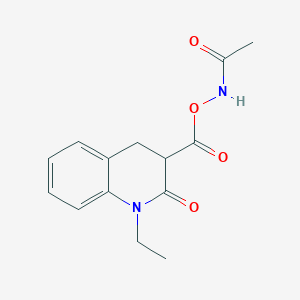
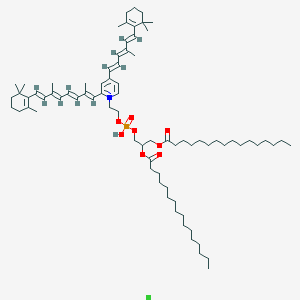

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
